1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Hydrogen-bond donor count Solubility prediction Chromatographic retention

1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 412035-58-6) is a heterocyclic small molecule (C₇H₆N₂O₅, MW 198.13 g/mol) belonging to the 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid class. The compound bears a nitro group at C5, a carbonyl at C6, a carboxylic acid at C3, and an N1-methyl substituent on the dihydropyridone ring.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 412035-58-6
Cat. No. B1452170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS412035-58-6
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H6N2O5/c1-8-3-4(7(11)12)2-5(6(8)10)9(13)14/h2-3H,1H3,(H,11,12)
InChIKeyBBJSGJKJMAIEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 412035-58-6): A Nitro-Dihydropyridone Carboxylic Acid Building Block for Medicinal Chemistry and Natural Product Derivatization


1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 412035-58-6) is a heterocyclic small molecule (C₇H₆N₂O₅, MW 198.13 g/mol) belonging to the 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid class . The compound bears a nitro group at C5, a carbonyl at C6, a carboxylic acid at C3, and an N1-methyl substituent on the dihydropyridone ring. It has been identified as a constituent of the entomopathogenic fungus Cordyceps bassiana and has been studied for anti-inflammatory activity mediated through inhibition of the AP-1 transcription factor [1]. Commercially, the compound is supplied as a research intermediate with purities ranging from 95% to 98% .

Why 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid Cannot Be Replaced by N1-H, Methyl Ester, or 4-Chloro Analogs


Although the 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold is shared across several commercially available analogs, three key structural features of CAS 412035-58-6 preclude simple interchangeability: (i) the N1-methyl group eliminates the tautomeric N1-H/O6-H equilibrium present in the des-methyl analog (CAS 6635-31-0), fixing the pyridone oxidation state and altering hydrogen-bond donor capacity (ΔHBD = 1) ; (ii) the free C3-carboxylic acid enables direct amidation or esterification without the hydrolytic deprotection step required by the methyl ester (CAS 153888-41-6), reducing synthetic step count by at least one unit operation ; and (iii) the absence of a C4 substituent (cf. 4-chloro analogs such as CAS 72908-02-2) preserves a reactive site for electrophilic aromatic substitution or cross-coupling, offering a distinct vector for late-stage diversification . These differences are not merely formal—they govern the compound's solubility profile, reactivity sequence in multi-step syntheses, and compatibility with downstream transformations.

Quantitative Differentiation Evidence for 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid Against Key Analogs


Hydrogen-Bond Donor Capacity: N1-Methyl vs. N1-H Analog Dictates Solubility and Chromatographic Behavior

The N1-methyl substitution in CAS 412035-58-6 eliminates the tautomeric proton at N1, reducing the hydrogen-bond donor (HBD) count from 2 (in the N1-H analog, CAS 6635-31-0) to 1 . A lower HBD count is correlated with improved passive membrane permeability (Lipinski Rule of 5 compliance) and altered reversed-phase HPLC retention. The N1-H analog (CAS 6635-31-0) exhibits a melting point of 269–271 °C , whereas no melting point data are available for the N1-methyl analog, consistent with a less ordered crystal lattice and potentially higher solubility in organic solvents. This physicochemical distinction directly impacts purification strategy and formulation development.

Hydrogen-bond donor count Solubility prediction Chromatographic retention

Synthetic Step Economy: Free Carboxylic Acid vs. Methyl Ester Eliminates Hydrolytic Deprotection

The free C3-carboxylic acid of CAS 412035-58-6 (MW 198.13 g/mol) permits direct activation and amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt). In contrast, the corresponding methyl ester (CAS 153888-41-6, MW 212.16 g/mol) requires a prior saponification step (e.g., LiOH, THF/H₂O) to liberate the carboxylic acid, adding one synthetic step and the associated yield loss. For a typical ester hydrolysis (estimated 85–95% yield), the cumulative yield penalty for a three-step sequence using the ester as starting material is approximately 5–15% lower than using the free acid directly. The molecular weight difference (ΔMW = 14.03 g/mol) corresponds to the presence of the methyl ester group, which also increases the number of rotatable bonds (2 vs. 1) and the calculated logP.

Amide coupling Step economy Protecting group strategy

Purity Grade Differentiation: Vendor-Supplied Batch Quality and Analytical Documentation

Commercially available batches of CAS 412035-58-6 span a purity range of 95% to 98%, with varying levels of accompanying analytical documentation. Bidepharm supplies the compound at 97% purity with NMR, HPLC, and GC batch-specific certificates of analysis . MolCore offers material at NLT 98% purity under ISO-certified quality systems . Fluorochem lists the compound at ≥95% purity with pricing of £332/250 mg, £480/500 mg, and £684/1 g . Synblock offers 95% pure material with supporting MSDS, NMR, HPLC, and LC-MS documentation . For comparison, the N1-H analog (CAS 6635-31-0) is available at 98% purity from Bidepharm , and the methyl ester (CAS 153888-41-6) is typically supplied at 97% purity. The presence of ISO-certified QC at MolCore provides an additional layer of batch-to-batch consistency assurance not universally available for this compound class.

Purity specification Batch QC Analytical documentation

Biological Activity Fingerprint: AP-1 Transcription Factor Inhibition as a Differentiator from Non-Nitrated Analogs

CAS 412035-58-6 has been reported as a constituent of Cordyceps bassiana and demonstrated to inhibit AP-1-mediated luciferase reporter activity, implicating anti-inflammatory potential [1]. The non-nitrated analog 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS not found in search results—implied structure lacking the C5-nitro group) is also listed with AP-1 modulatory activity on the MedChemExpress platform [2], but comparative quantitative IC₅₀ data for the nitrated vs. non-nitrated pair have not been publicly disclosed. The C5-nitro group is a strong electron-withdrawing substituent (Hammett σₚ = +0.78 for NO₂) that is expected to modulate the redox potential and electrophilicity of the dihydropyridone ring, potentially altering the binding mode to cysteine-rich transcription factors such as AP-1 [3]. The N1-H analog (CAS 6635-31-0) is primarily cited as a pharmaceutical intermediate for antibacterial and antiviral drug synthesis, with no specific AP-1 inhibition data reported .

AP-1 inhibition Anti-inflammatory Cordyceps metabolite

C4 Reactivity: Unsubstituted Position Enables Electrophilic Substitution Not Possible with 4-Chloro Analogs

CAS 412035-58-6 bears no substituent at the C4 position of the dihydropyridone ring (canonical SMILES: CN1C=C(C(=O)O)C=C([N+](=O)[O-])C1=O, confirming a C4-H) . In contrast, the 4-chloro analog (ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate, CAS 72908-02-2) has a chlorine atom at C4 (MW 246.60 g/mol, melting point 176–178 °C) . The free C4 position in the target compound allows for electrophilic halogenation, nitration, or formylation—transformations that are precluded or require chlorine displacement in the 4-chloro analog. While the 4-chloro derivative can undergo nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, the target compound tolerates a complementary set of electrophilic reactions. This divergent reactivity profile is critical when the desired final substitution pattern at C4 differs from chlorine.

Electrophilic aromatic substitution Late-stage functionalization Cross-coupling

Price-per-Gram and Batch Size Availability: Economic Differentiation for Scale-Up Decisions

Fluorochem provides transparent tiered pricing for CAS 412035-58-6: £332/250 mg, £480/500 mg, and £684/1 g (equivalent to £684/g at the 1 g scale) . For the N1-H analog (CAS 6635-31-0), Bidepharm lists 98% purity material with pricing upon request, and market estimates suggest a lower cost-per-gram due to higher synthetic accessibility of the des-methyl scaffold . The methyl ester (CAS 153888-41-6) is available from multiple suppliers at approximately comparable pricing to the free acid. The target compound's price premium relative to the N1-H analog reflects the additional synthetic step of N-methylation and the absence of large-scale industrial production. However, the tiered pricing structure (250 mg → 1 g) enables cost-effective pilot studies before committing to larger quantities. No bulk (>10 g) pricing is publicly available for any supplier as of May 2026, indicating that the compound remains a research-scale intermediate.

Procurement cost Bulk pricing Scale-up sourcing

Recommended Application Scenarios for 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Direct Amide Library Synthesis Without Ester Deprotection

In hit-to-lead or lead optimization campaigns requiring rapid generation of amide-based compound libraries, CAS 412035-58-6 is the preferred building block because the free C3-carboxylic acid eliminates the need for ester hydrolysis prior to coupling . This saves one synthetic step per analog, reducing cycle time by approximately 4–8 hours per compound and improving cumulative yield by an estimated 5–15% compared to starting from the methyl ester (CAS 153888-41-6). The N1-methyl group further ensures a fixed oxidation state at the pyridone ring, avoiding the tautomeric ambiguity that complicates SAR interpretation with the N1-H analog [1].

Natural Product-Inspired Anti-Inflammatory Probe Design

For academic or biotech groups investigating AP-1/NF-κB pathway inhibitors derived from fungal metabolites, CAS 412035-58-6 offers a structurally authenticated starting point traceable to Cordyceps bassiana secondary metabolism . The C5-nitro group (Hammett σₚ = +0.78) [1] introduces an electron-deficient ring system that may engage in redox-sensitive interactions with cysteine-rich transcription factors, a mechanistic hypothesis that differentiates it from the non-nitrated 1-methyl-6-oxo analog. While a published IC₅₀ for AP-1 inhibition is not yet available in the peer-reviewed literature, the compound's natural origin and commercial availability at 97–98% purity make it suitable for exploratory phenotypic screening.

Synthetic Methodology Development: C4 Electrophilic Functionalization

Research groups developing regioselective electrophilic substitution methods on electron-deficient heterocycles can use CAS 412035-58-6 as a model substrate. The unsubstituted C4 position permits halogenation, nitration, or formylation—transformations that are blocked in the 4-chloro analog (CAS 72908-02-2) . Successful C4 functionalization expands the accessible chemical space beyond what can be achieved via SNAr chemistry on the chloro derivative, making the target compound uniquely suited for methodology papers and reaction optimization studies.

Analytical Chemistry: HPLC Method Development and Reference Standard

The availability of CAS 412035-58-6 at multiple purity grades (95–98%) with accompanying NMR, HPLC, and LC-MS documentation [1] enables its use as a retention-time marker and calibration standard in reversed-phase HPLC method development for nitro-heterocycle analysis. The reduced HBD count (1 vs. 2 for the N1-H analog) results in shorter retention under standard C18 gradient conditions, providing a distinct chromatographic signature that can serve as a system suitability check in quality control workflows.

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